molecular formula C8H9Cl2NO2 B174503 2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride CAS No. 1214196-70-9

2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride

Cat. No.: B174503
CAS No.: 1214196-70-9
M. Wt: 222.07 g/mol
InChI Key: YPIVOEYNISLYJX-UHFFFAOYSA-N
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Description

2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the third position and an amino group at the second position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and glycine.

    Reaction Conditions: The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Formation of Intermediate: The initial reaction forms an intermediate compound, which is then hydrolyzed to yield the final product.

    Purification: The product is purified using recrystallization techniques to obtain the hydrochloride salt form.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into amines or alcohols using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.

    Hydrolysis: The compound can undergo hydrolysis to yield the free acid form.

Major products formed from these reactions include substituted phenylacetic acids, amines, and alcohols.

Scientific Research Applications

2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar compounds to 2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride include:

    2-Amino-2-(2-chlorophenyl)acetic acid hydrochloride: Differing by the position of the chlorine atom on the phenyl ring.

    2-Amino-2-(4-chlorophenyl)acetic acid hydrochloride: Another positional isomer with the chlorine atom at the fourth position.

    2-Amino-2-(3-bromophenyl)acetic acid hydrochloride: Substituted with a bromine atom instead of chlorine.

These compounds share similar chemical properties but differ in their reactivity and biological activity due to the position and nature of the substituents on the phenyl ring.

Properties

IUPAC Name

2-amino-2-(3-chlorophenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2.ClH/c9-6-3-1-2-5(4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIVOEYNISLYJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647081
Record name Amino(3-chlorophenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214196-70-9
Record name Amino(3-chlorophenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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